molecular formula C20H15N5O3S B12345741 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid

Cat. No.: B12345741
M. Wt: 405.4 g/mol
InChI Key: OECSXHPKSZVVJL-UHFFFAOYSA-N
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Description

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting naphthylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Amidation: The resulting compound is then subjected to amidation with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and benzoic acid rings.

    Reduction: Reduced forms of the tetrazole and benzoic acid moieties.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets. The naphthalene and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthalene-1-yl-acetic acid and naphthalene-1-yl-benzamide share structural similarities.

    Tetrazole Derivatives: Compounds such as 5-(naphthalen-1-yl)-1H-tetrazole are structurally related.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and its derivatives.

Uniqueness

4-(2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is unique due to the combination of the naphthalene, tetrazole, and benzoic acid moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

4-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C20H15N5O3S/c26-18(21-15-10-8-14(9-11-15)19(27)28)12-29-20-22-23-24-25(20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26)(H,27,28)

InChI Key

OECSXHPKSZVVJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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